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Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth,
proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by
mutations in the PIK3CA gene encoding the p110a catalytic subunit of PI3Ka, is a hallmark of
numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110aq,
is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic,
and head and neck cancers.[1][2] Tersolisib (formerly STX-478) is a potent, orally bioavailable,
and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant
selectivity for mutant forms of PI3Ka, particularly the H1047R variant.[3][4][5] This technical
guide provides an in-depth overview of Tersolisib's selectivity profile, the experimental
methodologies used for its characterization, and the underlying molecular mechanisms.

Mechanism of Action and Selectivity Profile

Tersolisib is a mutant-selective, allosteric inhibitor of PI3Ka. Unlike orthosteric inhibitors that
compete with ATP at the active site, Tersolisib binds to a novel allosteric pocket, leading to a
conformational change that selectively inhibits the activity of mutant PI3Ka. This allosteric
mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type
(WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of
PI13Ka, increasing the accessibility of this cryptic allosteric pocket.
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The selectivity of Tersolisib for the H1047R mutant is a key attribute, as it allows for potent
inhibition of the oncogenic driver while sparing the wild-type PI3Ka, which plays a crucial role in
normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3Ka is
associated with significant toxicities, including hyperglycemia and rash, which have limited the
therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein,
Tersolisib has the potential for a wider therapeutic index and improved safety profile.

Quantitative Selectivity Data

The following table summarizes the in vitro potency and selectivity of Tersolisib against
various PI3Ka isoforms.

Target IC50 (nM) Fold Selectivity (vs. WT)
PI3Ka H1047R 9.4 14

PI3Ka Wild-Type (WT) 131 1

PI13Ka E545K 71 1.8

PI13Ka E542K 113 1.2

Data compiled from multiple sources.

Experimental Protocols

The characterization of Tersolisib's selectivity involves a combination of biochemical and cell-
based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified PI3Ka by measuring the amount of ADP
produced.

e Objective: To determine the IC50 of Tersolisib against wild-type and mutant PI3Ka
enzymes.

o Materials:
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Recombinant human PI3Ka (p1100/p85a) wild-type and H1047R, E545K, E542K mutants.
ADP-Glo™ Kinase Assay Kit (Promega).

PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCI2, 0.025 mg/ml
BSA.

Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
ATP.
Tersolisib.

384-well plates.

Protocol:

o

Prepare serial dilutions of Tersolisib in DMSO.

In a 384-well plate, add 0.5 pL of Tersolisib dilution or vehicle (DMSO).
Prepare a mixture of PISK enzyme and lipid substrate in PI3K Reaction Buffer.
Add 4 pL of the enzyme/lipid mixture to each well.

Initiate the kinase reaction by adding 0.5 pL of ATP solution (final concentration typically
near the Km for ATP).

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal. Incubate for 30-60 minutes at room temperature.

Measure luminescence using a plate reader.
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o Calculate IC50 values by plotting the percentage of inhibition against the logarithm of
Tersolisib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-AKT (pAKT) Assay (AlphaLISA®
SureFire® Ultra™)

This immunoassay measures the phosphorylation of AKT at Serine 473, a key downstream
effector of PI3K signaling, in a cellular context.

» Objective: To assess the ability of Tersolisib to inhibit PI3Ka signaling in cells expressing
wild-type or mutant PI3Ka.

e Cell Lines:
o T47D (human breast cancer cell line, heterozygous for PIK3CA H1047R).
o SKBR3 (human breast cancer cell line, PIK3CA wild-type).

o Materials:

o

AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit.

T47D and SKBR3 cells.

[¢]

o

Cell culture medium and supplements.

Tersolisib.

o

o

96-well and 384-well plates.

e Protocol:

[¢]

Seed T47D and SKBR3 cells in a 96-well plate and allow them to adhere overnight.

o

Treat the cells with a serial dilution of Tersolisib for 1-2 hours.

o

Lyse the cells using the provided lysis buffer for 10 minutes with shaking.
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o Transfer 10 uL of the cell lysate to a 384-well OptiPlate ™.

o Add 5 pL of the Acceptor bead mix and incubate for 1 hour at room temperature.

o Add 5 uL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.
o Read the plate on an AlphaLISA-compatible plate reader.

o Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor
concentration.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP,
an indicator of metabolically active cells.

» Objective: To evaluate the effect of Tersolisib on the proliferation and survival of cancer cell
lines with different PIK3CA mutation statuses.

e Cell Lines: T47D and SKBR3.
o Materials:
o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

T47D and SKBR3 cells.

[¢]

o

Cell culture medium and supplements.

Tersolisib.

[e]

o

Opague-walled 96-well plates.

e Protocol:

o Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.

o Treat the cells with a serial dilution of Tersolisib for 72 hours.
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o Equilibrate the plate to room temperature for approximately 30 minutes.

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

o Calculate the percentage of cell viability relative to vehicle-treated control cells and
determine the IC50 values.

Visualizations
Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Growth Factor

Binds and
activates

Plasma Membrane

Receptor Tyrosine
Kinase (RTK)

Recruits and
activates

Phosphorylates

Allosterically inhibits
(mutant dlelective)
I

Cytoplasm

H1047R Mutation

(Constitutive Activation)

-

Recruits

Phosphorylates

Phosphorylation

Activates

mTORC1

Cell Growth
Survival

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Kinase Reaction Signal Detection

L AddADP-Glo™ Reagent Add Kinase Detection Reagent -
(Terminate reaction, deplete ATP)

Dispense Tersolisib
and Enzyme/Substrate mix
into 384-well plate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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